molecular formula C8H15NO2 B2555766 1,8-Dioxaspiro[4.5]decan-4-amine CAS No. 1779730-52-7

1,8-Dioxaspiro[4.5]decan-4-amine

Cat. No.: B2555766
CAS No.: 1779730-52-7
M. Wt: 157.213
InChI Key: NMFRMNKEXSSNMX-UHFFFAOYSA-N
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Description

1,8-Dioxaspiro[4.5]decan-4-amine (CAS 1779730-52-7) is a spirocyclic chemical compound of significant interest as a versatile building block in organic synthesis and medicinal chemistry research . The molecule features a primary amine group attached to a rigid 1,8-dioxaspiro[4.5]decane scaffold . This spiroketal core provides a well-defined three-dimensional structure, which is highly valuable for constructing molecular architectures where spatial orientation is critical, such as in the design of potential pharmaceutical agents . The primary amine functionality serves as a powerful handle for further chemical transformations, enabling researchers to readily synthesize a diverse array of derivatives through reactions like acylation, alkylation, and reductive amination . As a bifunctional synthetic intermediate, it is particularly useful in creating more complex molecules for biological screening and structure-activity relationship (SAR) studies. The compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,8-dioxaspiro[4.5]decan-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c9-7-1-4-11-8(7)2-5-10-6-3-8/h7H,1-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMFRMNKEXSSNMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(C1N)CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1,8 Dioxaspiro 4.5 Decan 4 Amine

Retrosynthetic Analysis of the 1,8-Dioxaspiro[4.5]decan-4-amine Molecular Core

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by systematically breaking it down into simpler, commercially available starting materials. amazonaws.com The analysis for this compound identifies two primary disconnections: the carbon-nitrogen bond of the amine and the spiroketal linkage.

The most logical initial disconnection is at the C4-amine bond. This transformation, known as a functional group interconversion (FGI), points to a precursor ketone, 1,8-Dioxaspiro[4.5]decan-4-one (2) . The forward reaction, a reductive amination, is a robust and widely used method for amine synthesis. youtube.com

The second stage of the analysis focuses on the disassembly of the 1,8-dioxaspiro[4.5]decane framework of intermediate 2 . Spiroketals are typically formed via the intramolecular cyclization of a suitable open-chain precursor. This involves disconnecting the two C-O bonds of the spirocyclic center. This leads back to a key acyclic intermediate, a dihydroxyketone, such as 6,9-dihydroxy-nonan-2-one (3) . The synthesis of this precursor would then be planned from simpler starting materials.

Figure 1: Retrosynthetic Pathway for this compound

Generated mermaid

Strategies for the Construction of the 1,8-Dioxaspiro[4.5]decane Framework

The formation of the spiroketal core is the pivotal step in the synthesis of this class of molecules. Various strategies have been developed to achieve this transformation efficiently and with stereochemical control.

Cyclization Reactions in Spiroketal Synthesis

The most common method for constructing the spiroketal framework is the acid-catalyzed cyclization of a dihydroxyketone precursor. In this process, the precursor is treated with an acid catalyst, which protonates the ketone carbonyl group, enhancing its electrophilicity. The two hydroxyl groups then act as nucleophiles, attacking the carbonyl carbon in a sequential or concerted manner to form the two rings of the spiroketal system.

The equilibrium of this reaction can be influenced by the reaction conditions, including the choice of acid and solvent, and often requires the removal of water to drive the reaction to completion, in accordance with Le Châtelier's principle.

Methodologies for Stereocontrolled Synthesis (e.g., Phenylsulfanyl Migration)

Controlling the stereochemistry at the spirocyclic center (C5) is a significant challenge in spiroketal synthesis. One effective methodology involves an acid-catalyzed rearrangement of a precursor containing a phenylsulfanyl (PhS) group. documentsdelivered.com This approach allows for the stereochemically controlled synthesis of 1,8-dioxaspiro[4.5]decanes.

The strategy begins with a δ-(phenylsulfanyl) substituted dihydropyran derivative. Upon treatment with an acid catalyst, typically in the presence of a diol, the phenylsulfanyl group migrates, leading to the formation of the spiroketal with a high degree of stereoselectivity. documentsdelivered.com The stereochemical outcome is directed by the thermodynamic stability of the resulting anomeric linkages, often favoring the most stable chair-like conformations.

Divergent Synthesis from Precursors

Divergent synthesis is a powerful strategy where a common intermediate is used to generate a library of structurally related compounds. For the 1,8-dioxaspiro[4.5]decane system, a versatile precursor like a dihydroxyketone can be modified to produce various analogs. For instance, by using different diol moieties in the cyclization step, spiroketals with varying ring sizes or substitutions can be accessed.

This approach is exemplified in the synthesis of related spirocyclic systems, such as 1,3,8-triazaspiro[4.5]decane derivatives, where a central scaffold is elaborated through various synthetic steps to yield a range of final products. nih.gov This principle allows for the efficient exploration of the chemical space around the core spiroketal structure for applications in drug discovery and materials science.

Introduction of the Amino Functionality at the C-4 Position

The final key step in the synthesis of the target molecule is the installation of the amine group at the C-4 position of the pre-formed spiroketal framework.

Reductive Amination Protocols

Reductive amination is the most direct and widely employed method for converting a ketone to an amine. This reaction proceeds in two stages: the initial formation of an imine or enamine intermediate from the reaction of the ketone with an amine, followed by its reduction to the corresponding saturated amine.

For the synthesis of a primary amine like this compound, the precursor ketone (1,8-Dioxaspiro[4.5]decan-4-one ) is treated with an ammonia (B1221849) source, such as ammonia itself or an ammonium (B1175870) salt like ammonium acetate. A mild reducing agent is required to selectively reduce the C=N double bond of the imine intermediate in the presence of the ketone. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are the reagents of choice for this transformation due to their selectivity and tolerance of mildly acidic conditions that favor imine formation. Microwave-assisted reductive amination has also been reported as an efficient protocol for related spiroketones. chemicalbook.com

The table below summarizes typical conditions for this key transformation.

Table 1: Representative Conditions for Reductive Amination

Ketone Precursor Amine Source Reducing Agent Solvent Typical Conditions
1,8-Dioxaspiro[4.5]decan-4-one Ammonia/Ammonium Acetate Sodium Cyanoborohydride (NaBH₃CN) Methanol pH 6-7, Room Temperature

Nucleophilic Displacement Strategies

Nucleophilic displacement offers a direct and versatile approach to introduce the amine functionality onto a pre-existing spiroketal framework. These strategies typically involve the reaction of a nucleophilic nitrogen source with a spiroketal substrate bearing a suitable leaving group at the C4 position.

A primary route involves the synthesis of a tosylate or mesylate precursor from the corresponding alcohol, 1,8-Dioxaspiro[4.5]decan-4-ol. The hydroxyl group is converted into a better leaving group, which is subsequently displaced by an amine nucleophile. Ammonia or a protected amine equivalent can be used as the nucleophile. The use of ammonia can lead to the formation of primary, secondary, and tertiary amines, necessitating careful control of reaction conditions to favor the desired primary amine. clockss.orgyoutube.com

Another viable strategy is the direct reductive amination of the corresponding ketone, 1,8-Dioxaspiro[4.5]decan-4-one. This one-pot reaction involves the formation of an imine intermediate from the ketone and an amine, followed by its reduction to the target amine. hims-biocat.eunih.gov This method is often preferred due to its operational simplicity and reduced number of synthetic steps.

Parameter Nucleophilic Substitution with Ammonia Reductive Amination
Precursor 4-O-Tosyl-1,8-dioxaspiro[4.5]decane1,8-Dioxaspiro[4.5]decan-4-one
Amine Source Ammonia (in excess)Ammonium acetate, Ammonia
Reducing Agent -Sodium cyanoborohydride, H₂/Catalyst
Catalyst -Pd/C, Raney Nickel, Iridium complexes rsc.orgnih.govresearchgate.net
Solvent Methanol, THFMethanol, Ethanol
Temperature 80-120 °C (sealed tube)Room Temperature to 80 °C
Key Features Risk of over-alkylation. clockss.orgHigh atom economy, milder conditions. hims-biocat.eu

This table presents plausible conditions based on general principles of nucleophilic substitution and reductive amination of cyclic ketones.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a complex product, offer a highly efficient and atom-economical route to intricate molecules like this compound. clockss.orgnih.govnih.gov While a specific MCR for this exact target is not prominently documented, established MCRs can be conceptually adapted.

A plausible approach could be a variation of the Asinger or Ugi reaction. For instance, a three-component reaction involving a suitable diketone precursor, an amine source, and a reducing agent could potentially construct the spiroketal amine in a single step. Another possibility is a domino reaction sequence initiated by a Michael addition to an unsaturated ketone, followed by intramolecular cyclization and amination.

The development of novel MCRs is an active area of research, and it is conceivable that a tailored MCR could be designed for the efficient synthesis of 4-aminospiroketals. nih.gov

MCR Type Potential Starting Materials Key Transformation Advantages
Ugi-type A dihydroxyketone, an amine, an isocyanide, and an acidFormation of an α-acylamino amide intermediate followed by spiroketalizationHigh structural diversity from simple precursors.
Domino A γ,δ-unsaturated-β-keto ester, an amineMichael addition, intramolecular cyclization, and amination cascadeRapid assembly of complex core structures.

This table illustrates hypothetical multicomponent reaction strategies for the synthesis of the target compound.

Optimization of Reaction Conditions and Process Efficiency

The efficiency of any synthetic route is critically dependent on the optimization of reaction conditions. For the synthesis of this compound, key parameters to consider include the choice of catalyst, solvent, temperature, and reaction time.

In the case of reductive amination, the choice of reducing agent and catalyst is paramount. While traditional reagents like sodium borohydride (B1222165) are effective, modern catalysts based on iridium or rhodium can offer higher selectivity and efficiency, often under milder conditions. rsc.orgnih.gov For instance, iridium-catalyzed reductive amination has shown broad applicability and functional group tolerance. nih.govresearchgate.netnih.govrsc.org

Process efficiency can be further enhanced by employing flow chemistry. Continuous flow reactors can offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processes. rsc.org

Parameter Conventional Batch Process Optimized Flow Process
Catalyst Loading Typically 1-5 mol%Can often be reduced
Reaction Time Hours to daysMinutes to hours
Temperature Control Prone to hotspotsPrecise and uniform
Mixing Can be inefficientHighly efficient
Safety Handling of large quantities of reagentsSmaller reaction volumes, better containment
Scalability Can be challengingMore straightforward

This table compares conventional and optimized process parameters for amine synthesis.

Development of Sustainable Synthetic Routes

Modern synthetic chemistry places a strong emphasis on sustainability. The development of green synthetic routes for this compound aims to minimize environmental impact by reducing waste, using less hazardous reagents, and improving energy efficiency. hims-biocat.eunih.gov

A key aspect of sustainable synthesis is the use of greener solvents. Replacing hazardous solvents like dichloromethane (B109758) or DMF with more benign alternatives such as ethanol, water, or cyclopentyl methyl ether (CPME) is a significant step. nih.govscienceopen.com

The use of heterogeneous catalysts, which can be easily recovered and recycled, is another cornerstone of green chemistry. For reductive amination, supported metal catalysts like copper on silica (B1680970) or ruthenium on carbon offer a recyclable alternative to homogeneous catalysts. researchgate.net

Biocatalysis, using enzymes like amine dehydrogenases or transaminases, represents a highly sustainable approach. nih.govresearchgate.net These enzymatic reactions are typically performed in water under mild conditions and can exhibit excellent stereoselectivity, leading to the synthesis of chiral amines. nih.govresearchgate.net

Sustainable Approach Description Examples
Green Solvents Use of environmentally benign solvents.Water, Ethanol, Cyclopentyl methyl ether (CPME). nih.govscienceopen.com
Heterogeneous Catalysis Use of recyclable solid-supported catalysts.Cu/SiO₂, Ru/C. researchgate.net
Biocatalysis Use of enzymes to catalyze the reaction.Amine dehydrogenases, Transaminases. nih.govresearchgate.net
Atom Economy Maximizing the incorporation of starting materials into the final product.Multicomponent reactions, Reductive amination. hims-biocat.eunih.gov

This table summarizes key sustainable strategies applicable to the synthesis of the target amine.

Chemical Transformations and Derivatization of 1,8 Dioxaspiro 4.5 Decan 4 Amine

Reactivity of the Primary Amine Moiety

The primary amine functionality is a versatile handle for introducing molecular diversity. Its lone pair of electrons makes it both a potent nucleophile and a base, enabling reactions at the nitrogen center.

Primary amines can be alkylated to form secondary and tertiary amines. These reactions typically involve the treatment of the amine with an alkyl halide. However, a significant challenge in the direct alkylation of primary amines is the potential for over-alkylation, leading to mixtures of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. The newly formed secondary amine can be more nucleophilic than the starting primary amine, leading to further reaction.

To achieve more controlled alkylation, various synthetic strategies can be employed. Reductive amination, which involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, followed by reduction, is a common and effective method for synthesizing secondary and tertiary amines.

A reliable method for the N-alkylation of secondary amines to tertiary amines has been developed using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (B44618) (TPP) or its polymer-supported version (PS-TPP). researchgate.net This protocol allows for the conversion of various secondary amines into the corresponding tertiary amines in good to excellent yields using diverse alkyl halides, without the formation of quaternary amine salts. researchgate.net A plausible mechanism involves the formation of an alkoxyphosphonium salt from the reaction of TPP and DIAD, which then reacts with the secondary amine and the alkyl iodide to yield the tertiary amine. researchgate.net While this specific protocol is for secondary amines, the principles can be adapted for the controlled alkylation of primary amines.

Table 1: Representative Alkylation of Amines

Amine Type Reagents Alkylating Agent Product Type Yield (%)
Secondary PS-TPP, DIAD Alkyl Iodide Tertiary Good to Excellent researchgate.net

Note: The table illustrates general conditions for amine alkylation; specific application to 1,8-Dioxaspiro[4.5]decan-4-amine would require experimental optimization.

The reaction of the primary amine of this compound with carboxylic acids or their derivatives (such as acyl chlorides or anhydrides) yields stable amide compounds. masterorganicchemistry.com Amide bond formation is one of the most fundamental reactions in medicinal chemistry and materials science. nih.gov

Direct condensation of a carboxylic acid and an amine is often difficult and may require high temperatures to drive off water. masterorganicchemistry.comyoutube.com Therefore, coupling reagents are widely used to "activate" the carboxylic acid, facilitating the nucleophilic attack by the amine under milder conditions. masterorganicchemistry.com Common coupling systems include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). nih.govresearchgate.net These additives can form highly reactive intermediates, increasing the efficiency of the acylation, especially for less reactive amines. nih.gov The use of 1 equivalent of EDC and DMAP with a catalytic amount of HOBt has been shown to be effective for the amidation of electron-deficient amines. nih.govresearchgate.net

Other reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and BOP-Cl (Bis(2-oxo-3-oxazolidinyl)phosphinic chloride) are also powerful coupling agents for amide synthesis. nih.gov

Table 2: Common Reagents for Amide Bond Formation

Coupling Reagent System Base Solvent Key Features
EDC, HOBt, DMAP DIPEA Acetonitrile Effective for electron-deficient amines and functionalized carboxylic acids. nih.govresearchgate.net
HATU DIPEA DMF Widely used reagent for synthesizing amide derivatives. nih.gov
Acyl Halides/Anhydrides Amine (as base) or external base (e.g., Pyridine) Various Highly reactive, reaction generates HCl or a carboxylate as a byproduct. masterorganicchemistry.com

The oxidation of nitrogen in the amine moiety can lead to a variety of products. Direct oxidation of primary amines can be complex, potentially yielding nitroso, nitro, or oxime compounds depending on the oxidant and reaction conditions.

However, a common and important transformation is the oxidation of tertiary amines to N-oxides. nih.gov Therefore, following a twofold alkylation of the primary amine of this compound to the corresponding tertiary amine, oxidation can be readily achieved. N-oxides are highly polar, zwitterionic compounds with unique chemical and physical properties, often used to increase water solubility or modulate the biological activity of parent molecules. nih.govresearchgate.net

Common oxidizing agents for this transformation include hydrogen peroxide (H₂O₂), peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA), and Caro's acid. nih.govmdpi.com The choice of oxidant is crucial; for instance, while H₂O₂ is selective for the amine, peroxyacids can also react with other functional groups like double bonds or thioethers. nih.gov The synthesis of N-oxides from tertiary amines is generally a straightforward process. nih.gov

Table 3: Common Oxidants for Tertiary Amine N-Oxide Formation

Oxidizing Agent Typical Conditions Advantages/Disadvantages
Hydrogen Peroxide (H₂O₂) Aqueous or alcoholic solvents, often heated (e.g., 55-65°C). nih.govmdpi.com Generally selective for nitrogen; residual H₂O₂ may need quenching. nih.gov

The primary amine of this compound can undergo condensation reactions with aldehydes or ketones to form imines, also known as Schiff bases. masterorganicchemistry.com This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine. libretexts.org

The reaction is reversible and is typically catalyzed by acid. masterorganicchemistry.comlibretexts.org The pH must be carefully controlled; sufficient acid is needed to protonate the carbonyl oxygen and the hydroxyl group of the carbinolamine to make it a good leaving group (water), but too much acid will protonate the starting amine, rendering it non-nucleophilic. libretexts.org In some cases, the reaction can proceed efficiently without any catalyst, particularly with non-volatile amines and aldehydes under microwave irradiation. organic-chemistry.org Imines are important intermediates in organic synthesis and are present in many biologically active compounds. nih.gov

Modifications and Functionalization of the Spirocyclic System

The spirocyclic acetal (B89532) framework is generally stable under neutral and basic conditions but is susceptible to cleavage under acidic conditions.

The 1,8-dioxaspiro[4.5]decane system contains two acetal functionalities. Acetals are known to serve as protecting groups for carbonyls and diols and can be hydrolyzed under aqueous acidic conditions to regenerate the corresponding carbonyl and alcohol functionalities.

In the case of this compound, acidic treatment would be expected to open the five-membered dioxolane ring and/or the six-membered tetrahydropyran (B127337) ring. This selective deketalization can be a useful synthetic strategy. For instance, a related compound, 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane, was selectively deketalized to 1,4-Dioxaspiro[4.5]decan-8-one using acetic acid as a catalyst. researchgate.net This study demonstrated that by controlling reaction conditions such as temperature and solvent, the yield could be significantly improved and the reaction time drastically reduced. researchgate.net This suggests that a similar controlled, acid-catalyzed hydrolysis of one of the acetal rings in this compound is feasible, providing a pathway to further functionalize the carbocyclic core.

Selective Functionalization at the Cyclohexane (B81311) Ring

Selective functionalization of the cyclohexane ring of this compound, while preserving the spiroketal and primary amine functionalities, presents a synthetic challenge. Methodologies developed for other cyclohexane-containing scaffolds can be considered. The presence of the spiroketal and the amine group can direct or hinder certain reactions.

One potential strategy involves the controlled halogenation of the cyclohexane ring, followed by subsequent nucleophilic substitution or elimination reactions to introduce further diversity. The regioselectivity of such a reaction would be influenced by the steric hindrance imposed by the spirocyclic system and the electronic effects of the substituents.

Another approach could be the introduction of unsaturation into the cyclohexane ring, where possible, to create a handle for further derivatization through reactions such as epoxidation, dihydroxylation, or addition reactions. However, such transformations would need to be carefully controlled to avoid undesired reactions with the existing functional groups.

A plausible, though synthetically demanding, route could involve a multi-step sequence starting from a precursor with pre-installed functional groups on the cyclohexane ring prior to the formation of the spiroketal and the introduction of the amine. For instance, a substituted cyclohexane-1,3-dione could serve as a starting material.

Reaction Type Potential Reagents and Conditions Expected Outcome Considerations
HalogenationN-Bromosuccinimide (NBS), light/radical initiatorBromination at an activated position on the cyclohexane ring.Potential for multiple halogenations and side reactions. Regioselectivity may be poor.
DehydrogenationSelenium dioxide, high temperatureIntroduction of a double bond in the cyclohexane ring.Harsh conditions may lead to decomposition or rearrangement.
Directed MetalationStrong base (e.g., n-BuLi) with a directing groupLithiation at a specific position for subsequent reaction with an electrophile.Requires a suitable directing group to be installed on the cyclohexane ring.

Synthesis of Spirocyclic Analogs with Varied Ring Sizes and Heteroatoms

The synthesis of spirocyclic analogs of this compound with different ring sizes and heteroatoms can be achieved by modifying the building blocks used in the core synthesis. These modifications allow for the exploration of the structure-activity relationship in various contexts.

The size of the heterocyclic ring containing the oxygen atoms can be varied by using diols other than ethylene (B1197577) glycol in the spiroketalization step. For example, using propane-1,3-diol would lead to a six-membered 1,9-dioxaspiro[5.5]undecane system.

The introduction of different heteroatoms can be accomplished by using starting materials containing nitrogen or sulfur. For instance, the use of aminoalcohols or dithiols in the cyclization step would result in oxazaspiro or dithiaspiro analogs, respectively. Research has shown the successful synthesis of various oxa-spirocycles and their increased solubility and potential as drug candidates. rsc.org

Analog Type Synthetic Precursors Resulting Spirocyclic Core Reference for Analogous Synthesis
Varied Spiroketal Ring SizePropane-1,3-diol, Butane-1,4-diol1,9-Dioxaspiro[5.5]undecane, 1,10-Dioxaspiro[6.5]dodecaneGeneral spiroketal synthesis principles
Aza-spirocyclic AnalogN-protected amino-diolOxazaspiroalkane rsc.org
Thia-spirocyclic AnalogDithiol (e.g., ethane-1,2-dithiol)Dithiaspiroalkane nih.gov
Triaza-spirocyclic AnalogN-benzyl-4-piperidone, amino acids1,4,8-Triazaspiro[4.5]decan-2-one nih.gov

Design and Synthesis of Structurally Diverse Derivatives for Specific Academic Inquiries

The structural backbone of this compound serves as a valuable scaffold for the design and synthesis of derivatives with tailored properties for specific academic investigations, such as probing biological systems or developing new materials.

The primary amine group is a key handle for derivatization. It can be readily acylated, alkylated, or used in reductive amination reactions to introduce a wide array of substituents. These modifications can alter the compound's lipophilicity, basicity, and steric profile, which are crucial for its interaction with biological targets. For example, in the field of medicinal chemistry, similar spirocyclic amines have been derivatized to create potent inhibitors of the mitochondrial permeability transition pore (mPTP), which are of interest for treating ischemic-reperfusion injury. nih.gov

Furthermore, the spirocyclic core can be incorporated into larger, more complex molecules. For instance, it can be used as a constrained building block in the synthesis of peptidomimetics or as a key structural element in the development of novel ligands for specific receptors. The synthesis of spirocyclic oxindole (B195798) analogues demonstrates the utility of spiro-systems in creating complex molecular architectures. nih.gov

Derivative Type Synthetic Strategy Potential Application Example from Analogous Systems
N-Acyl DerivativesReaction with acyl chlorides or anhydridesModulation of biological activity, prodrugsSynthesis of amides for structure-activity relationship studies.
N-Alkyl DerivativesReductive amination with aldehydes or ketonesAltering basicity and steric properties for receptor binding.Introduction of various alkyl and aryl groups to probe binding pockets.
Urea and Thiourea DerivativesReaction with isocyanates or isothiocyanatesHydrogen bonding donors and acceptors for molecular recognition.Formation of ureas for creating compounds with specific binding properties.
Sulfonamide DerivativesReaction with sulfonyl chloridesIntroduction of acidic protons and rigidifying the N-substituent.Preparation of sulfonamides as bioisosteres for carboxylic acids.

Advanced Spectroscopic and Chromatographic Characterization of 1,8 Dioxaspiro 4.5 Decan 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For 1,8-Dioxaspiro[4.5]decan-4-amine, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR techniques would be required for complete structural assignment.

While no experimental ¹H NMR spectrum for this compound has been found, a theoretical spectrum can be predicted. The protons on the carbon atoms adjacent to the oxygen atoms and the nitrogen atom would be expected to have the most downfield chemical shifts due to the deshielding effect of these electronegative atoms. libretexts.org The protons of the amino group (NH₂) are expected to appear as a broad singlet, with a chemical shift that can vary depending on the solvent, concentration, and temperature. hw.ac.ukchemistryconnected.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values and have not been experimentally verified.)

Protons Predicted Chemical Shift (ppm) Multiplicity
H-2, H-6 3.5 - 4.0 m
H-3, H-7 1.5 - 2.0 m
H-4 2.8 - 3.2 m
H-9, H-10 1.6 - 2.1 m

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, eight distinct carbon signals would be anticipated, corresponding to the eight carbon atoms in the structure. The spiro carbon (C-5) would be a quaternary carbon and is expected to have a unique chemical shift. The carbons bonded to the oxygen atoms (C-2, C-6, and C-7) and the carbon bonded to the nitrogen atom (C-4) would be shifted downfield. libretexts.orglibretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values and have not been experimentally verified.)

Carbon Atom Predicted Chemical Shift (ppm)
C-2 60 - 70
C-3 25 - 35
C-4 45 - 55
C-5 95 - 105
C-6 60 - 70
C-7 60 - 70
C-9 20 - 30

To definitively assign the ¹H and ¹³C signals and to confirm the connectivity of the atoms within the this compound molecule, two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For instance, correlations would be expected between the protons on C-2 and C-3, C-3 and C-4, C-6 and C-7, and C-9 and C-10.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish the direct one-bond correlations between protons and the carbon atoms they are attached to. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of this compound with high precision. This allows for the determination of its elemental formula. For C₈H₁₅NO₂, the expected monoisotopic mass is 157.1103 u. HRMS analysis would be able to confirm this exact mass, thereby verifying the molecular formula.

Gas Chromatography-Mass Spectrometry (GC-MS) is a technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For this compound, GC-MS analysis would provide information on its purity and its fragmentation pattern upon electron ionization.

The mass spectrum of an amine typically follows the "nitrogen rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. jove.comjove.com The fragmentation of cyclic amines can be complex, but a common fragmentation pathway is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. jove.comnih.govwhitman.edumiamioh.edu This would lead to the formation of a stable iminium ion.

Table 3: Predicted m/z Values for Adducts of this compound (Note: These values are computationally predicted and have not been experimentally verified.)

Adduct Predicted m/z
[M+H]⁺ 158.1176
[M+Na]⁺ 180.0995
[M-H]⁻ 156.1030

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a pivotal technique for the analysis of this compound, offering seamless separation from potential impurities and providing vital information regarding its molecular weight and structure. In a typical LC-MS analysis, the compound is first separated on a reversed-phase column, such as a C18, using a mobile phase gradient of water and acetonitrile with an additive like formic acid to ensure protonation of the amine functionality.

Upon entering the mass spectrometer, typically an electrospray ionization (ESI) source operated in positive ion mode, the molecule is expected to readily form the protonated molecular ion [M+H]⁺. The predicted monoisotopic mass of this compound is 157.1103 g/mol . High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition of this ion, providing a measured mass with high accuracy.

Further structural information can be obtained through tandem mass spectrometry (MS/MS) experiments. Collision-induced dissociation (CID) of the [M+H]⁺ ion would likely lead to characteristic fragmentation patterns. These patterns would arise from the cleavage of the spirocyclic ring system and the loss of the amino group. The fragmentation data is crucial for the unequivocal identification of the compound in complex matrices.

Predicted collision cross-section (CCS) values, which are related to the ion's shape and size in the gas phase, can also aid in its identification. For this compound, predicted CCS values for various adducts have been calculated.

Adductm/zPredicted CCS (Ų)
[M+H]⁺158.1176132.8
[M+Na]⁺180.0995137.6
[M+K]⁺196.0734138.6
[M+NH₄]⁺175.1441154.1

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique for the identification of functional groups within a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its primary amine and cyclic ether functionalities.

The primary amine group (-NH₂) would be identifiable by a pair of medium to weak absorption bands in the region of 3400-3250 cm⁻¹, corresponding to the symmetric and asymmetric N-H stretching vibrations. Additionally, a broad absorption band due to N-H bending vibrations is expected to appear in the range of 1650-1580 cm⁻¹.

The presence of the two ether linkages within the spirocyclic system would be confirmed by strong C-O stretching vibrations. For saturated cyclic ethers, these bands typically appear in the fingerprint region, around 1150-1050 cm⁻¹. The spirocyclic nature of the carbon skeleton would also give rise to a complex pattern of C-H stretching and bending vibrations. The C-H stretching vibrations of the methylene groups in the rings are anticipated in the 2950-2850 cm⁻¹ region.

Functional GroupVibrational ModeExpected Absorption Range (cm⁻¹)
Primary Amine (-NH₂)N-H Stretch (asymmetric & symmetric)3400 - 3250
Primary Amine (-NH₂)N-H Bend1650 - 1580
Cyclic Ether (C-O-C)C-O Stretch1150 - 1050
Alkyl (CH₂)C-H Stretch2950 - 2850

X-ray Crystallography for Solid-State Structural Analysis and Conformational Data

This analysis would confirm the spirocyclic nature of the compound, showing the two rings connected at a single carbon atom. The study would also reveal the chair or boat conformations of the six-membered ring and the envelope or twist conformation of the five-membered ring. The relative stereochemistry of the amine group at the 4-position would be unequivocally established.

Chromatographic Techniques for Purity Assessment and Enantiomeric Separations (e.g., HPLC, GC)

Chromatographic techniques are indispensable for assessing the purity of this compound and for the separation of its potential enantiomers.

High-Performance Liquid Chromatography (HPLC) is a versatile method for purity determination. A reversed-phase HPLC method, similar to that used for LC-MS, would be employed. Detection is typically achieved using a UV detector, although the chromophores in this molecule are not strong, or more universally with an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD). The purity of a sample is determined by integrating the peak area of the main compound and comparing it to the total area of all observed peaks.

Gas Chromatography (GC) can also be utilized for purity assessment, particularly for assessing the presence of volatile impurities. Due to the polar nature of the primary amine, derivatization, for instance, by acylation, might be necessary to improve peak shape and thermal stability. A flame ionization detector (FID) is commonly used for this purpose.

Enantiomeric Separation: Since the carbon atom at the 4-position is a stereocenter, this compound can exist as a pair of enantiomers. The separation of these enantiomers is crucial for understanding their specific biological activities. This is typically achieved using chiral chromatography.

Chiral HPLC: This involves the use of a chiral stationary phase (CSP) that can differentiate between the two enantiomers. Polysaccharide-based CSPs are often effective for the separation of amines.

Chiral GC: Alternatively, a chiral GC column, often coated with a cyclodextrin derivative, can be used for the separation of the enantiomers, potentially after derivatization to enhance volatility and interaction with the stationary phase.

The development of a successful enantiomeric separation method would allow for the isolation and characterization of each individual enantiomer.

Computational and Theoretical Investigations of 1,8 Dioxaspiro 4.5 Decan 4 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule. Such studies would provide crucial insights into the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential surface of 1,8-Dioxaspiro[4.5]decan-4-amine. This information is vital for predicting the molecule's reactivity, stability, and potential sites for electrophilic and nucleophilic attack.

Currently, there are no published studies detailing DFT calculations or other quantum chemical methods specifically applied to this compound. Such research would be necessary to generate data on its electronic structure and to predict its chemical behavior.

Conformational Analysis and Energetics of the Spirocyclic Scaffold

The three-dimensional structure of this compound is complex, featuring a spirocyclic junction that imparts significant conformational constraints. A detailed conformational analysis would be required to identify the most stable low-energy conformers of the molecule. This would involve systematically exploring the potential energy surface to understand the energetic relationships between different spatial arrangements of the rings and the amine substituent.

No specific conformational analysis or energetic studies for the this compound scaffold are available in the scientific literature. This type of investigation would be critical for understanding its shape, flexibility, and how it might interact with biological targets.

Molecular Dynamics Simulations for Elucidating Dynamic Behavior

Molecular dynamics (MD) simulations could provide a window into the dynamic behavior of this compound in various environments, such as in solution. By simulating the motion of the atoms over time, MD can reveal how the molecule flexes, and how it interacts with solvent molecules. This would offer a deeper understanding of its conformational flexibility and the influence of its environment on its structure.

As of now, no molecular dynamics simulation studies have been published for this compound.

Prediction of Spectroscopic Parameters

Computational methods can be employed to predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are invaluable for interpreting experimental spectra and for confirming the structure of a synthesized compound.

While public databases like PubChem provide a predicted collision cross section, detailed computational predictions of NMR and IR spectra for this compound are not available.

In Silico Modeling for Intermolecular Interactions and Binding Site Analysis (e.g., Molecular Docking)

In silico techniques like molecular docking are instrumental in drug discovery for predicting how a molecule might bind to a protein or other biological macromolecule. Such models for this compound would require a target protein and would be used to predict the preferred binding orientation and to estimate the strength of the interaction. This would be a first step in assessing its potential as a therapeutic agent.

There are no publicly available molecular docking or other in silico modeling studies involving this compound.

Mechanistic Biological Studies and Pharmacological Target Engagement of 1,8 Dioxaspiro 4.5 Decan 4 Amine and Its Analogs

Elucidation of Molecular Interaction Mechanisms

The spiroketal framework, a central feature of 1,8-dioxaspiro[4.5]decan-4-amine, is a structural motif present in numerous biologically active natural products. nih.gov This has spurred research into the synthesis and biological evaluation of synthetic spiroketals to understand their molecular interactions. nih.gov

Enzyme Modulation and Inhibition Kinetics (e.g., exploring cholinesterase activity based on related compound studies)

While direct studies on the cholinesterase inhibitory activity of this compound are not extensively documented, research on other spirocyclic compounds suggests a potential for such interactions. Cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial enzymes in the nervous system, and their inhibition is a key strategy in the management of Alzheimer's disease. nih.govnih.gov

Studies on semi-rigid spiro heterocycles have demonstrated their potential to selectively inhibit AChE or BChE. nih.gov For instance, certain spiro compounds exhibited significant inhibition of either AChE or BChE, with inhibition values ranging from 55-70%. nih.gov Similarly, novel fluorinated spiropyrrolidine heterocyclic hybrids have been synthesized and evaluated as inhibitors for Alzheimer's disease. nih.gov One of the most potent compounds in this series, an indole-based fluorinated hybrid with a methoxy (B1213986) substituent, demonstrated significant AChE and BChE inhibitory activities with IC50 values of 1.97 µM and 7.08 µM, respectively. nih.gov The potential for cholinesterase inhibition is often linked to the presence of a cationic group, such as the nitrogen in the amine group of this compound, and hydroxyl or methoxyl groups within the molecule. mdpi.com

Receptor Binding Affinities and Modulatory Effects (e.g., serotonin (B10506) receptor modulation, dopamine (B1211576) reuptake complex interactions based on related compound studies)

Analogs of this compound have shown significant affinity and modulatory effects at various neurotransmitter receptors, particularly serotonin (5-HT) and adrenergic receptors. A study focused on 1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine, an analog of the target compound, identified it as a highly selective and potent ligand for the 5-HT1A receptor. nih.gov Further synthesis and testing of related arylpiperazine derivatives revealed compounds with promising α1-adrenoceptor antagonist activity, as well as potent and efficacious 5-HT1A receptor agonists. nih.gov

The following table summarizes the binding affinities and functional activities of some of these analogs at 5-HT1A and α1-adrenoceptor subtypes. nih.gov

Compound5-HT1A Ki (nM)α1a Ki (nM)α1b Ki (nM)α1d Ki (nM)5-HT1A Functional Activity (Emax %)
9 13018361355
10 0.9100010001000100
27 10013431148
30 10012196.863

Ki (nM): Inhibitory constant, a measure of binding affinity. Lower values indicate higher affinity. Emax (%): Maximum effect in a functional assay, indicating agonist efficacy.

Furthermore, the 1,4-dioxaspiro[4.5]decane moiety is a known building block in the synthesis of tritium-labeled probes used for the autoradiographic study of the dopamine reuptake complex, suggesting a potential interaction of this class of compounds with the dopamine transporter.

Investigation of Ion Channel Modulation

The direct modulation of ion channels by this compound has not been extensively studied. However, the broader class of spiro compounds has been investigated for such properties. A patent for ion channel modulators includes spiro compounds for the therapeutic modulation of ion channel function, particularly calcium channels. While this indicates the potential of the spiro scaffold in this area, specific data for the target compound is not available.

Separately, studies on polycyclic aromatic amines have demonstrated calcium channel blocking activity, highlighting that amine-containing structures can interact with ion channels. researchgate.net Given the structural elements of this compound, investigation into its effects on various ion channels could be a fruitful area for future research.

Identification and Validation of Specific Biological Targets

Based on studies of its analogs, the primary biological targets identified for the this compound scaffold are G-protein coupled receptors, specifically the serotonin 5-HT1A receptor and α1-adrenergic receptors. nih.gov The high affinity and selectivity of certain analogs for these receptors validate them as significant targets.

Beyond these, the versatility of the spiroketal structure is demonstrated by the rational design of a bisbenzannulated spiroketal that potently binds to the retinoid X receptor (RXR), a nuclear receptor. nih.gov This designed molecule was found to act as a partial agonist, inducing co-activator recruitment. nih.gov This suggests that the spiroketal core can be tailored to interact with a diverse range of protein targets beyond cell surface receptors.

Mechanistic Investigations of Potential Biological Activities (e.g., exploring antitumor properties based on related compound studies)

The spiroketal moiety is a common feature in a number of natural products with potent antitumor activity. nih.govnih.gov This has led to investigations into synthetic spiroketal-containing compounds for their potential as anticancer agents.

For example, a simplified analog of the tumor-promoting agent debromoaplysiatoxin (B1238331), which possesses a spiroketal structure, has been shown to have antiproliferative but not tumor-promoting properties. nih.gov Further derivatization of this analog, specifically the introduction of a methyl group at position 10 of the spiroketal moiety, resulted in a compound with subnanomolar binding affinity to the C1B domains of novel protein kinase C (PKC) isoforms (δ, η, and θ). This compound was approximately 10-20 times more potent than the parent analog and markedly inhibited the growth of numerous human cancer cell lines without significant tumor-promoting activity. nih.gov

Additionally, macrolides containing a spiroketal lactone structure, isolated from marine actinomycetes, have demonstrated cytotoxic activity against various cancer cell lines, including mouse leukemia, human lung non-small cell carcinoma, colon adenocarcinoma, and melanoma. nih.gov These findings suggest that the spiroketal core of this compound could serve as a valuable scaffold for the development of novel antitumor agents.

Structure-Activity Relationship (SAR) and Structure-Target Relationship (STR) Studies

Structure-activity relationship (SAR) studies on analogs of this compound have provided valuable insights into the structural requirements for affinity and activity at specific biological targets.

In a series of arylpiperazine derivatives based on the 1,4-dioxa-spiro[4.5]decane scaffold, SAR studies revealed key features for interaction with 5-HT1A and α1-adrenoceptors. nih.gov For instance, the nature and position of substituents on the arylpiperazine ring were found to be critical in determining the affinity and selectivity for these receptors. Molecular docking studies further supported the experimental data, providing a model for the interaction of these ligands with the 5-HT1A receptor. nih.gov

In a different study on 8-amino-1,3-diazaspiro[4.5]decane-2,4-dione derivatives, which share the spirocyclic core, SAR was investigated for anticonvulsant activity. researchgate.net It was found that compounds with an amide bond at the 8-amino position generally exhibited better protective effects in a maximal electroshock seizure (MES) test compared to those with a sulfonamide linkage. researchgate.net This highlights the importance of the substituent on the amine for this particular biological activity.

Furthermore, research on a simplified spiroketal analog of debromoaplysiatoxin indicated that local hydrophobicity around the spiroketal moiety is a crucial determinant for its antiproliferative activity. nih.gov The addition of a methyl group at a specific position on the spiroketal ring significantly enhanced binding to PKC isoforms and anticancer activity. nih.gov These studies underscore the tunability of the spiroketal scaffold and the potential to modulate biological activity and target selectivity through subtle structural modifications.

Rational Design of Derivatives for Enhanced Target Specificity

The rational design of derivatives of spirocyclic amines often focuses on modifying the core structure to enhance affinity and selectivity for a specific biological target. This process is guided by an understanding of the structure-activity relationships (SAR) of existing analogs. For instance, studies on analogs such as 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives have demonstrated that alterations to the spirocyclic core and the amine-containing side chain can significantly impact receptor binding. nih.govunimore.it

In one such study, the replacement of oxygen atoms in the spirocyclic ring with sulfur was explored to modulate affinity for the 5-HT1A receptor and α1 adrenoceptors. unimore.it Furthermore, modifying the piperazine (B1678402) ring, a common feature in many neurologically active compounds, to a more flexible basic chain led to the identification of potent and selective 5-HT1A receptor partial agonists. unimore.it One derivative, compound 15 from the study, emerged as a particularly potent and selective 5-HT1A receptor agonist with promising in-vitro neuroprotective activity and in-vivo antinociceptive effects. unimore.it

Another area of rational design involves the development of ligands for sigma receptors. In a study focused on 1-oxa-8-azaspiro[4.5]decane derivatives, researchers synthesized a series of compounds that exhibited high affinity for σ1 receptors. nih.gov The design strategy involved creating a library of analogs to explore the SAR and optimize selectivity over σ2 receptors. nih.gov

The table below summarizes key findings from studies on analogs, which could inform the rational design of this compound derivatives.

Analog ClassTarget Receptor(s)Key Design StrategyOutcome
1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives5-HT1A, α1 adrenoceptorsReplacement of ring oxygen with sulfur; modification of the amine side chainIdentification of potent and selective 5-HT1A partial agonists with neuroprotective and antinociceptive properties. unimore.it
1-oxa-8-azaspiro[4.5]decane derivativesσ1 receptorsSynthesis of a library of analogs to optimize affinity and selectivityDiscovery of ligands with nanomolar affinity for σ1 receptors and moderate selectivity over σ2 receptors. nih.gov

These examples underscore the potential for the rational design of this compound derivatives to achieve enhanced target specificity, should a relevant biological target be identified.

Quantitative Structure-Activity Relationships (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique used to correlate the chemical structure of a series of compounds with their biological activity. While no specific QSAR studies on this compound were found, the principles of QSAR can be applied to guide the design of its analogs.

A QSAR study on related spirocyclic compounds would typically involve the following steps:

Data Collection: A dataset of analogs with their corresponding biological activities (e.g., IC50 or Ki values) would be compiled.

Descriptor Calculation: A variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated for each analog. These can include electronic, steric, and hydrophobic parameters.

Model Development: Statistical methods, such as multiple linear regression or partial least squares, would be used to develop a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model would be assessed using internal and external validation techniques.

For example, in the study of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives, molecular modeling was used to rationalize the observed SAR, identifying a potential binding site for these molecules. unimore.it Such modeling can provide the foundational data for a more extensive QSAR analysis.

The table below illustrates a hypothetical set of descriptors that could be used in a QSAR study of this compound analogs.

Descriptor TypeExample DescriptorsPotential Impact on Activity
Electronic Dipole moment, partial atomic chargesInfluences electrostatic interactions with the target protein.
Steric Molecular weight, molecular volumeDetermines the fit of the molecule within the binding pocket.
Hydrophobic LogP (partition coefficient)Affects the ability of the molecule to cross cell membranes and interact with hydrophobic pockets in the target.
Topological Connectivity indicesDescribes the branching and shape of the molecule.

A successful QSAR model could then be used to predict the biological activity of novel, unsynthesized derivatives of this compound, thereby prioritizing the synthesis of the most promising candidates.

Development of this compound as a Chemical Probe for Advanced Biological Research

A chemical probe is a small molecule that is used to study a specific biological target or pathway. The development of this compound or its analogs as chemical probes would require the identification of a specific and potent interaction with a biological target.

The development process for a chemical probe based on this scaffold would likely follow these stages:

Target Identification and Validation: The first step is to identify a specific biological target for which a spirocyclic amine probe would be useful.

Hit Identification: A screening campaign, either high-throughput or focused, would be conducted to identify initial "hit" compounds that interact with the target.

Hit-to-Lead Optimization: The initial hits would be chemically modified to improve their potency, selectivity, and cell permeability, guided by SAR and computational modeling.

Probe Characterization: The optimized compound would be thoroughly characterized to confirm its mechanism of action and its suitability as a chemical probe.

An example of this process can be seen in the development of radiolabeled ligands for imaging sigma-1 receptors. In the study of 1-oxa-8-azaspiro[4.5]decane derivatives, a promising ligand was selected for radiolabeling with fluorine-18. nih.gov The resulting radiotracer, [18F]8, demonstrated high initial brain uptake and specific binding to sigma-1 receptors in preclinical imaging studies, suggesting its potential as a lead compound for the development of a brain imaging agent. nih.gov

Should a specific biological target for this compound be discovered, a similar path could be followed to develop it into a valuable chemical probe for exploring complex biological systems.

Applications of 1,8 Dioxaspiro 4.5 Decan 4 Amine in Advanced Organic Synthesis

Utilization as a Chiral Building Block in Asymmetric Synthesis

Chiral amines are fundamental components in asymmetric synthesis, serving as chiral auxiliaries, resolving agents, and precursors for chiral ligands and catalysts. acs.orgsigmaaldrich.com The rigid, three-dimensional structure of spirocyclic compounds makes them particularly effective scaffolds for inducing stereoselectivity. The defined spatial orientation of substituents on a spirocyclic core can effectively control the approach of reagents to a reactive center, leading to high levels of enantioselectivity.

Given that 1,8-Dioxaspiro[4.5]decan-4-amine possesses a chiral center, it is a prime candidate for use as a chiral building block. The synthesis of enantiomerically pure spirocyclic scaffolds is an active area of research, with methods like asymmetric organocatalytic [4+2] cycloadditions being developed to create these valuable structures. nih.gov The amine functionality of this compound could be readily derivatized to form amides, sulfonamides, or imines, which can act as directing groups or participate in stereoselective transformations. For instance, chiral amines are crucial in the synthesis of many pharmaceutical compounds, where a specific enantiomer is required for therapeutic efficacy. acs.org

The synthesis of chiral spiro compounds can also be achieved through methods like the asymmetric Buchwald-Hartwig amination, highlighting the importance of developing catalytic systems for creating C-N bonds with high enantioselectivity. researchgate.net The development of an asymmetric synthesis for this compound itself would likely involve the stereoselective reduction of a corresponding ketoxime or the asymmetric amination of a ketone precursor.

Role in the Synthesis of Complex Natural Products and Analogues

Spiroketals are a common motif in a wide array of natural products that exhibit significant biological activities, including antibiotic, antifungal, and antitumor properties. researchgate.net The synthesis of these complex molecules often relies on the use of bifunctional intermediates that can be elaborated into the target structure. 1,4-Dioxaspiro[4.5]decan-8-one, a ketone analogue of the title compound, is a known intermediate in the synthesis of various organic chemicals, including pharmaceutical intermediates. researchgate.netchemicalbook.com This ketone can be converted to the corresponding amine, suggesting that aminodioxaspiro[4.5]decanes could serve as key intermediates in the synthesis of natural product analogues.

For example, the synthesis of piperidine (B6355638) derivatives, which are present in numerous alkaloids and pharmaceuticals, often involves the hydrogenation of pyridine (B92270) precursors or other cyclization strategies. mdpi.com The piperidine-like portion of the 1,8-dioxaspiro[4.5]decane skeleton could be a valuable starting point for the construction of such molecules. The amine group provides a handle for attaching side chains or for participating in cyclization reactions to build more complex heterocyclic systems. The synthesis of deaza derivatives of the serotonin (B10506) receptor agonist anpirtoline, for instance, showcases the importance of piperidine-containing building blocks in medicinal chemistry. nih.gov

The development of novel synthetic strategies, such as catalytic approaches to assemble complex motifs, is crucial for the efficient synthesis of natural products. rsc.org The unique stereochemistry of spiroketals can be leveraged to control the three-dimensional structure of the final product, a critical factor for biological activity.

Integration into the Development of Novel Catalysts and Ligands

Chiral phosphine (B1218219) ligands are of paramount importance in transition-metal-catalyzed asymmetric reactions. The development of novel ligand scaffolds is a continuous effort to improve the efficiency and selectivity of these transformations. Spirocyclic structures have proven to be excellent backbones for chiral diphosphine ligands. For instance, chiral spiroketal-based diphosphine ligands (SKP ligands) have been successfully used in palladium-catalyzed asymmetric allylic amination reactions with high activity and enantioselectivity. acs.org The defined geometry of the spiro scaffold is thought to play a crucial role in the catalytic cycle.

More recently, spirosiladiphosphines (Si-SDPs) have been shown to be highly effective ligands in the rhodium-catalyzed asymmetric hydrosilylation/cyclization of 1,6-enynes, leading to the formation of chiral pyrrolidines. nih.gov These ligands demonstrate that modifying the spiro atom can fine-tune the catalytic activity. Similarly, H-spirophosphoranes have been identified as promising ligands in transition metal chemistry, with applications in cross-coupling and oxidation reactions. researchgate.net

The amine group of this compound could be used to anchor a phosphine moiety, creating a new class of P,N-ligands. P,N-ligands are a well-established class of ligands that have found broad application in asymmetric catalysis. The combination of a chiral spiroketal backbone with a readily available nitrogen donor could lead to the development of highly effective and stereoselective catalysts for a variety of organic transformations.

Precursor for Advanced Organic Materials

The rigid and well-defined three-dimensional structure of spirocyclic compounds makes them attractive building blocks for advanced organic materials. The incorporation of spiro centers into polymer backbones can lead to materials with unique properties, such as high thermal stability, amorphous nature, and good solubility.

While direct applications of this compound in materials science are not documented, the amine functionality allows for its incorporation into various polymer structures through polycondensation or polyaddition reactions. For example, it could be reacted with diacyl chlorides or diisocyanates to form polyamides or polyureas, respectively. The spirocyclic unit would introduce kinks into the polymer chain, disrupting packing and potentially leading to materials with high glass transition temperatures and good processability.

Furthermore, the synthesis of derivatives of 4-aminocoumarin, which also possess a reactive amine group, has been explored for various applications, indicating the general utility of amino-functionalized heterocyclic compounds as precursors for functional materials. rsc.org The development of new monomers is a key driver in the creation of materials with novel optical, electronic, or mechanical properties. The unique spiroketal structure of this compound makes it an intriguing candidate for such explorations.

Future Directions and Emerging Research Avenues for 1,8 Dioxaspiro 4.5 Decan 4 Amine

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and derivatization of complex molecules like spiroketals are often multi-step, time-consuming processes. Flow chemistry and automated synthesis platforms offer a transformative approach to address these challenges. spirochem.comvapourtec.com

Flow Chemistry: By conducting reactions in a continuously flowing stream rather than a traditional batch flask, flow chemistry provides superior control over reaction parameters such as temperature, pressure, and reaction time. vapourtec.com This technology has been successfully applied to the synthesis of complex spirocyclic polyketides, demonstrating its power to accelerate the production of these intricate scaffolds. nih.govsyrris.jp For 1,8-Dioxaspiro[4.5]decan-4-amine, flow chemistry could be implemented to:

Improve Synthesis: Optimize the formation of the spiroketal core or the introduction of the amine group, potentially increasing yield and purity while minimizing reaction time.

Enable Hazardous Reactions Safely: Reactions involving unstable intermediates or reagents can be performed with greater safety due to the small reaction volumes at any given moment.

Facilitate Telescoped Synthesis: Multiple reaction steps can be linked together without the need for intermediate isolation and purification, significantly streamlining the synthesis of derivatives. vapourtec.com

Automated Synthesis Platforms: The combination of robotics with chemical reactors allows for the autonomous, high-throughput production of compound libraries. nih.gov These platforms can perform reactions, work-ups, and purifications with minimal human intervention. An automated workflow could be designed to take the core this compound structure and react it with a diverse set of building blocks (e.g., acyl chlorides, aldehydes, sulfonyl chlorides) to rapidly generate a large library of amide, imine, and sulfonamide derivatives. This approach, which is becoming crucial in medicinal chemistry, allows for the rapid exploration of the chemical space around the core scaffold. nih.gov

Research AvenuePotential Application for this compoundKey Benefits
Flow Chemistry Optimization of spiroketalization and amination reactions.Enhanced control, improved safety, scalability. spirochem.comvapourtec.com
Automated Synthesis High-throughput derivatization of the amine group.Rapid library generation, exploration of chemical space. nih.gov
Telescoped Reactions Multi-step synthesis of functionalized analogues without isolation.Increased efficiency, reduced waste. vapourtec.com

Exploration in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry focuses on the non-covalent interactions between molecules, a concept known as host-guest chemistry. wikipedia.orgyoutube.com In these systems, a larger "host" molecule selectively binds a smaller "guest" molecule. wikipedia.org The defined three-dimensional shape of spiroketals and the hydrogen-bonding capability of the amine group make this compound an intriguing candidate for such studies.

The primary amine group can act as a hydrogen bond donor and can be protonated to form an ammonium (B1175870) cation, making it an ideal recognition site for various hosts. Macrocyclic hosts like cyclodextrins, calixarenes, and cucurbiturils are known to bind guests based on size, shape, and chemical complementarity. nih.gov For instance, research has shown that other dioxaspiro compounds can be selectively encapsulated by modified cyclodextrins, with weak C-H···O interactions governing the binding. nih.gov

Future research could explore:

Guest Recognition: Investigating this compound as a guest for various synthetic and natural macrocyclic hosts. This could lead to applications in separation science, where specific enantiomers of the amine could be selectively bound and isolated. nih.gov

Host Development: Incorporating the this compound scaffold into larger, more complex structures to create novel host molecules. The rigid spiroketal framework could provide a pre-organized cavity for guest binding.

Stimuli-Responsive Systems: The pH-responsive nature of the amine group could be used to control host-guest binding. At low pH, the protonated amine would bind strongly to anion-recognizing hosts, while at higher pH, the neutral amine could be released, creating a switchable system.

Application in Bioorthogonal and Click Chemistry

Bioorthogonal chemistry involves reactions that can occur in a biological environment without interfering with native biochemical processes. wikipedia.orgnih.gov "Click chemistry" provides a powerful set of such reactions that are high-yielding, robust, and generate minimal byproducts. sigmaaldrich.comwikipedia.org The primary amine of this compound serves as a versatile chemical handle for engaging in click-type reactions.

While the amine group itself is not strictly bioorthogonal, it can be easily functionalized to participate in these powerful ligation strategies. For example:

The amine can be readily converted into an azide, which is a cornerstone functional group in the Nobel Prize-winning Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). wikipedia.orgorganic-chemistry.org This would allow the spiroketal scaffold to be "clicked" onto any alkyne-modified molecule, such as a protein, a nucleic acid, or a polymer surface.

The amine can react efficiently with activated esters, such as N-hydroxysuccinimidyl (NHS) esters, to form stable amide bonds. nih.gov This is a widely used bioconjugation technique for labeling proteins and other biomolecules.

The amine can participate in the Staudinger ligation, another foundational bioorthogonal reaction, after conversion to an azide. sigmaaldrich.comyoutube.com

These strategies open the door for using this compound as a 3D-rich scaffold to be attached to biological targets for imaging, tracking, or therapeutic purposes.

Advanced Methodologies for High-Throughput Screening and Discovery

High-throughput screening (HTS) allows for the rapid testing of tens of thousands of compounds to identify those with a desired biological activity. nih.gov This process is the starting point for much of modern drug discovery. The development of compound libraries with high structural diversity and three-dimensionality is crucial for improving the success rate of HTS campaigns. ku.edu Spirocycles are considered privileged structures because their rigid, non-planar geometry is well-suited for interacting with the complex binding sites of proteins. rsc.orgwikipedia.org

Future efforts in this area would involve:

Library Synthesis: Using the automated synthesis platforms described in section 8.1 to create a large and diverse library of compounds derived from this compound.

Screening Campaigns: Screening this spiroketal-based library against a wide array of biological targets, such as G-protein-coupled receptors (GPCRs), kinases, and ion channels, to identify novel "hit" compounds. thermofisher.com

Fragment-Based Screening: Using the core this compound as a "fragment" for screening. Fragment-based lead discovery (FBLD) identifies low-molecular-weight compounds that bind weakly to a target, which are then optimized into more potent leads.

The integration of automated synthesis with HTS creates a powerful engine for discovering new bioactive molecules based on the novel this compound scaffold. nih.gov

Interdisciplinary Research Initiatives in Chemical Biology and Materials Science

The unique properties of this compound make it a valuable building block for interdisciplinary research spanning chemical biology and materials science.

Chemical Biology: In chemical biology, the goal is to use chemical tools to study and manipulate biological systems. By leveraging the bioorthogonal chemistry applications (Section 8.3), researchers could:

Develop chemical probes by attaching fluorescent dyes or affinity tags to the amine group, allowing for the visualization and tracking of the spiroketal within cells.

Create targeted therapeutics by linking the spiroketal scaffold to a molecule that directs it to specific cells or tissues.

Study protein-protein interactions by designing spiroketal derivatives that mimic one of the binding partners. nih.gov

Materials Science: Amines are fundamental building blocks in materials science, used in the synthesis of polymers, catalysts, and functional materials. ijrpr.commdpi.com The incorporation of the rigid this compound scaffold into materials could impart unique properties:

Polymer Chemistry: The primary amine can be used as a monomer or cross-linker in the synthesis of polyamides or polyimides. The rigid spiroketal unit would likely enhance the thermal stability and mechanical strength of the resulting polymers.

Functional Surfaces: The amine group can be used to anchor the molecule to surfaces (e.g., silica (B1680970) or gold), creating a modified surface with specific chemical and physical properties for applications in sensing or chromatography.

Metal-Organic Frameworks (MOFs): The amine could serve as a ligand for the construction of MOFs, creating porous materials with potential applications in gas storage or catalysis.

Q & A

Q. Critical Parameters :

  • Temperature control (e.g., 0°C for NaBH₄ additions to prevent side reactions).
  • Purification via column chromatography (silica gel, gradient elution) to isolate the amine derivative .

Q. Table 1: Representative Synthetic Routes

StepReagents/ConditionsYieldKey Evidence
Ketone reductionNaBH₄, MeOH, 0°C → RT61%
Amine introductionNH₃/MeOH, Pd/C, H₂~50%*
*Theoretical yield; actual depends on stereochemical control.

How can stereochemical descriptors and conformational stability of this compound be determined experimentally?

Advanced Research Focus
The spirocyclic structure introduces stereochemical complexity. Methodologies include:

  • NMR analysis : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to identify diastereotopic protons and coupling constants indicative of chair conformations .
  • X-ray crystallography : Resolve absolute configuration and confirm spiro junction geometry .
  • Computational modeling : DFT calculations (e.g., Gaussian) to compare relative energies of chair-chair vs. twist-boat conformations .

Contradictions : Discrepancies between experimental (NMR) and computational data may arise due to solvent effects or dynamic interconversion.

How should researchers address conflicting spectral data during structural validation?

Q. Methodological Guidance

  • HRMS validation : Confirm molecular formula (e.g., C₈H₁₅NO₂ for this compound) to rule out impurities .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in spirocyclic systems .
  • Comparative analysis : Cross-check with literature 13C^{13}\text{C}-NMR shifts for analogous spiro compounds (e.g., 1,4-dioxaspiro[4.5]decane derivatives) .

Case Study : A 2023 synthesis reported unexpected 1H^{1}\text{H}-NMR splitting; HSQC revealed rapid chair-chair interconversion at room temperature, necessitating low-temperature NMR .

What safety protocols are critical when handling this compound?

Q. Laboratory Safety

  • PPE : Nitrile gloves (inspected for integrity), flame-retardant lab coats, and sealed goggles .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of amine vapors .
  • Waste disposal : Neutralize acidic/basic residues before disposal in designated containers .

Risk Mitigation : Spills require immediate absorption with inert materials (e.g., vermiculite) and pH adjustment to prevent environmental release .

How can computational tools predict the physicochemical properties of this compound?

Q. Advanced Modeling Techniques

  • LogP calculation : Use software like ChemAxon or ACD/Labs to estimate lipophilicity (experimental LogP ≈ 1.48) .
  • Solubility prediction : QSPR models correlate spirocyclic amine solubility with solvent polarity (e.g., higher in methanol vs. hexane) .
  • MD simulations : Assess membrane permeability for biological studies (e.g., blood-brain barrier penetration potential) .

Q. Table 2: Predicted vs. Experimental Properties

PropertyPredictedExperimentalSource
LogP1.481.48 (HPLC)
PSA44.8 Ų44.8 Ų (X-ray)

What strategies optimize enantiomeric purity in this compound synthesis?

Q. Advanced Chirality Control

  • Chiral auxiliaries : Use (R)- or (S)-proline derivatives during spirocycle formation to induce asymmetry .
  • Kinetic resolution : Enzymatic catalysis (e.g., lipases) to separate enantiomers .
  • Chiral HPLC : Daicel columns (OD-H or AD-H) for analytical purity assessment (>98% ee) .

Challenge : Amine group flexibility may lead to racemization; low-temperature reaction conditions mitigate this .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.